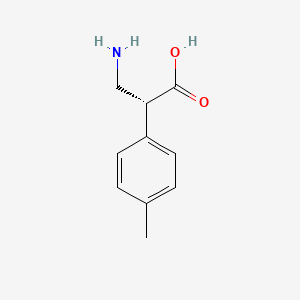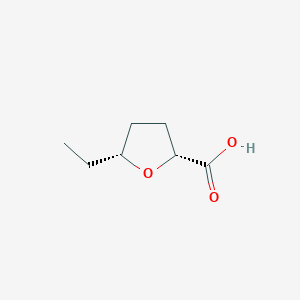
(2R,5R)-5-乙基氧杂环戊烷-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-5-Ethyloxolane-2-carboxylic acid is a chiral oxolane derivative with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a five-membered oxolane ring with an ethyl group at the 5-position and a carboxylic acid group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
(2R,5R)-5-Ethyloxolane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
Target of Action
The primary target of (2R,5R)-5-Ethyloxolane-2-carboxylic acid, also known as Clavulanic acid, is beta-lactamase enzymes . These enzymes are produced by some bacteria and are responsible for their resistance to beta-lactam antibiotics like penicillins and cephalosporins .
Mode of Action
Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases . This binding prevents the beta-lactamases from inactivating certain beta-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .
Biochemical Pathways
The action of Clavulanic acid affects the biochemical pathway of bacterial resistance to antibiotics. By inhibiting the beta-lactamase enzymes, it prevents the degradation of beta-lactam antibiotics, thus allowing these antibiotics to exert their antibacterial effects .
Pharmacokinetics
The pharmacokinetics of Clavulanic acid is complex and involves its binding to beta-lactamases . .
Result of Action
The molecular effect of Clavulanic acid’s action is the inhibition of beta-lactamase enzymes, which prevents the degradation of beta-lactam antibiotics . On a cellular level, this results in the enhanced effectiveness of these antibiotics against bacteria that produce beta-lactamases .
Action Environment
The action, efficacy, and stability of Clavulanic acid can be influenced by various environmental factors. For instance, the presence of other substances, such as certain antibiotics with which it is often combined, can enhance its effectiveness . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Ethyloxolane-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the asymmetric cyclization of a precursor molecule containing both hydroxyl and carboxyl functional groups. The reaction conditions often include the use of chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (2R,5R)-5-Ethyloxolane-2-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(2R,5R)-5-Ethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxolane ring can be reduced under specific conditions to yield different products.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction can produce simpler hydrocarbon structures.
相似化合物的比较
Similar Compounds
(2R,5R)-5-Hydroxyoxolane-2-carboxylic acid: Similar in structure but with a hydroxyl group instead of an ethyl group.
2-Methyloxolane: A related compound with a methyl group at the 2-position.
Spirocyclic oxindoles: Compounds with a spirocyclic structure that share some chemical properties with oxolane derivatives.
Uniqueness
(2R,5R)-5-Ethyloxolane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research and development.
属性
IUPAC Name |
(2R,5R)-5-ethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJRROXJGRADI-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@@H](O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
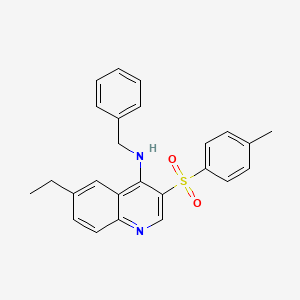
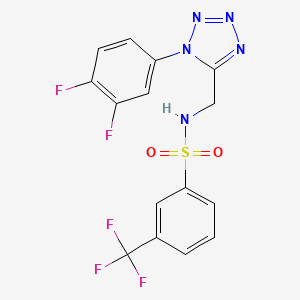
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2447015.png)
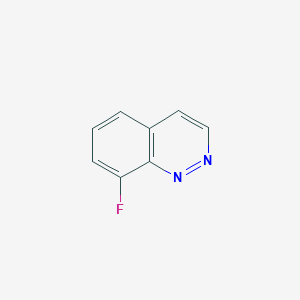
![3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447017.png)
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2447018.png)
![methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2447019.png)
![1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE](/img/structure/B2447021.png)
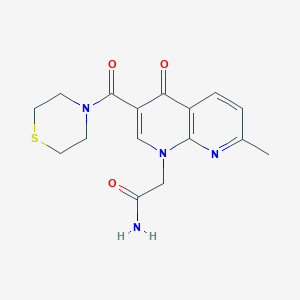
![1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2447023.png)
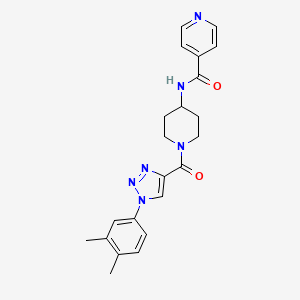

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2447029.png)
